![molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5](/img/structure/B568781.png)
7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Overview
Description
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of a methoxybenzyl group and a methyl group on the pyrazolo[3,4-d]pyrimidine scaffold enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring can be formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other formylating agents to construct the pyrimidine ring.
Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.
Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Pharmacological Properties
The compound is part of a larger family of pyrazolo[3,4-d]pyrimidines, which have been identified for their potential as anti-cancer agents and enzyme inhibitors. Specifically, derivatives of this compound have shown promise in targeting various biological pathways.
Cancer Treatment
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-EGFR (epidermal growth factor receptor) activity, making them potential candidates for cancer therapy. In one study, new derivatives were synthesized and tested for their ability to inhibit EGFR-TK (tyrosine kinase), which is often overexpressed in various cancers. The findings suggest that these compounds could help overcome resistance to existing FDA-approved anticancer drugs by providing a novel mechanism of action against tumor proliferation .
Enzyme Inhibition
Another notable application is the inhibition of phosphodiesterase (PDE) enzymes. A study highlighted the efficacy of pyrazolopyrimidine compounds as inhibitors of human phosphodiesterase type V (hPDE-V), which plays a role in various physiological processes including smooth muscle relaxation and platelet aggregation. The derivatives demonstrated potent anticryptosporidial activity against Cryptosporidium parvum and C. hominis, showing minimal off-target effects and rapid action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl group significantly influence the compound's potency against specific targets. For instance:
Substituent | Effect on Activity |
---|---|
4-Methoxybenzyl | Enhanced binding affinity to EGFR |
4-Chlorophenyl | Increased potency against PDEs |
Alkyl groups | Modulation of bioavailability and solubility |
This table summarizes how different substituents can modify the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- EGFR Inhibition : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-proliferative effects on cancer cell lines. The most promising candidates exhibited IC50 values in the low nanomolar range against EGFR-overexpressing cells .
- PDE Inhibition : In vivo studies conducted on mice infected with C. parvum demonstrated that selected pyrazolopyrimidine derivatives significantly reduced parasite load while maintaining a favorable safety profile. These studies indicated a potential pathway for developing new treatments for cryptosporidiosis .
Mechanism of Action
The mechanism of action of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the methoxy group, which may reduce its reactivity and biological activity.
7-(4-Hydroxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
7-(4-Methylbenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The presence of a methyl group instead of a methoxy group may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the methoxybenzyl group in 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione enhances its chemical reactivity and potential for biological interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1160521-51-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.39 g/mol
Anticancer Activity
Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as Toll-like receptor 7 (TLR7) agonists, which can stimulate immune responses against cancer cells. Activation of TLR7 has been associated with enhanced antitumor immunity and improved outcomes in cancer therapies .
- Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 43 μM, indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been well documented:
- Inhibition of COX Enzymes : Compounds similar to 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives achieved IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds significantly reduced inflammation markers and improved overall symptoms associated with inflammatory responses.
Immunomodulatory Effects
The immunomodulatory properties of this compound are particularly noteworthy:
- TLR7 Activation : As a TLR7 agonist, it can enhance the immune response by promoting the activation of dendritic cells and T cells. This mechanism is crucial in developing vaccines and immunotherapies for cancer treatment .
- Combination Therapies : The compound may be used in combination with other immunotherapeutic agents to enhance efficacy against tumors by leveraging synergistic effects.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components:
- Substituents : Electron-donating groups such as methoxy or methyl enhance biological activity by stabilizing the active conformation of the molecule.
- Ring Structure : The unique bicyclic structure contributes to the interaction with biological targets such as enzymes and receptors involved in inflammation and tumor progression.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and how are reaction conditions optimized?
The compound is synthesized via condensation reactions. For example, thiobarbituric acid (2 mmol) and aryl aldehydes (1 mmol) react in methanol with excess ammonium acetate at room temperature for 20–30 minutes, yielding white powders after filtration and recrystallization (55–75% yield). Temperature and solvent choice (e.g., methanol or ethanol) critically influence cyclization efficiency. Purification often involves water washes and methanol recrystallization to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Key methods include:
- ¹H/¹³C NMR : Identifies substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm and pyrimidine carbonyl carbons at δ 160–170 ppm).
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-N vibrations in the pyrazolo-pyrimidine core.
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the 4-methoxybenzyl substituent influence the compound’s reactivity and stability?
The electron-donating methoxy group enhances solubility in polar solvents (e.g., methanol) and stabilizes intermediates during cyclization. It may also sterically hinder nucleophilic attack at the pyrimidine ring, affecting reaction pathways .
Q. What purification strategies are recommended to isolate high-purity samples?
Common approaches:
- Recrystallization : Use methanol or ethanol to remove impurities; yields >70% purity.
- Column chromatography : Employ silica gel with chloroform/methanol (9:1) for challenging separations.
- HPLC : Achieves >95% purity for biological assays .
Q. What are the critical spectroscopic benchmarks for quality control?
- UV-Vis : λmax ~260–280 nm (π→π* transitions in the heterocyclic core).
- ¹H NMR : Sharp singlets for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
- Elemental analysis : C, H, N percentages should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational tools like quantum chemical calculations improve reaction design for derivatives?
Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify optimal catalysts or solvents, reducing trial-and-error cycles .
Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis yield?
Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a 2³ factorial design can identify interactions between ammonium acetate concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then refines conditions for maximum yield .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC50 values against targets like phosphodiesterases or kinases.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinities to receptors.
- Molecular docking : Predicts binding modes using crystal structures (e.g., PDB entries) .
Q. What role do solvent and catalyst systems play in modifying reaction kinetics?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while bases like K2CO3 deprotonate intermediates to accelerate ring closure. Catalysts such as triethylamine improve yields by neutralizing acidic byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Substituent variation : Replace the methoxy group with halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and bioavailability.
- Scaffold hybridization : Fuse with thiophene or furan moieties to enhance interactions with hydrophobic enzyme pockets.
- Bioisosteres : Replace the pyrimidine-dione core with triazolo-pyrimidines to improve metabolic stability .
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBHXSIAJRNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.